3-(Methoxymethyl)benzene-1-sulfonamide
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Overview
Description
3-(Methoxymethyl)benzene-1-sulfonamide is an organic compound with the molecular formula C8H11NO3S It is a sulfonamide derivative, characterized by the presence of a methoxymethyl group attached to the benzene ring and a sulfonamide functional group
Mechanism of Action
Target of Action
The primary target of the compound 3-(Methoxymethyl)benzenesulfonamide is the enzyme Carbonic Anhydrase IX (CA IX) . This enzyme plays a crucial role in maintaining pH homeostasis within cells, particularly in tumor cells .
Mode of Action
3-(Methoxymethyl)benzenesulfonamide interacts with its target, Carbonic Anhydrase IX, by inhibiting its activity . This inhibition disrupts the normal function of the enzyme, leading to changes in the cellular environment .
Biochemical Pathways
The inhibition of Carbonic Anhydrase IX by 3-(Methoxymethyl)benzenesulfonamide affects the biochemical pathways related to pH regulation within cells . This disruption can lead to a significant modification in pH, particularly in tumor cells, which can have downstream effects on other cellular processes .
Result of Action
The molecular and cellular effects of 3-(Methoxymethyl)benzenesulfonamide’s action primarily involve changes in pH regulation within cells due to the inhibition of Carbonic Anhydrase IX . This can lead to an environment that is unfavorable for tumor cell survival, thereby exhibiting potential anticancer effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(Methoxymethyl)benzenesulfonamide . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its target and carries out its function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethyl)benzene-1-sulfonamide typically involves the sulfonation of 3-(Methoxymethyl)benzene. The reaction is carried out by treating 3-(Methoxymethyl)benzene with chlorosulfonic acid, followed by the addition of ammonia to form the sulfonamide group. The reaction conditions generally include:
Temperature: The reaction is usually conducted at low temperatures to control the exothermic nature of the sulfonation process.
Solvent: Common solvents used include dichloromethane or chloroform.
Purification: The product is purified through recrystallization or column chromatography to achieve high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
3-(Methoxymethyl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial properties.
Industry: Utilized in the production of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
Benzene-1-sulfonamide: Lacks the methoxymethyl group, resulting in different chemical properties.
4-(Methoxymethyl)benzene-1-sulfonamide: The methoxymethyl group is positioned differently on the benzene ring.
3-(Ethoxymethyl)benzene-1-sulfonamide: Contains an ethoxymethyl group instead of a methoxymethyl group.
Uniqueness
3-(Methoxymethyl)benzene-1-sulfonamide is unique due to the specific positioning of the methoxymethyl group, which influences its reactivity and interaction with other molecules. This unique structure allows for distinct applications and properties compared to its similar compounds.
Properties
IUPAC Name |
3-(methoxymethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-12-6-7-3-2-4-8(5-7)13(9,10)11/h2-5H,6H2,1H3,(H2,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKVNLNWSKZFZPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC=C1)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017264-53-7 |
Source
|
Record name | 3-(methoxymethyl)benzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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